2,4-Dinitrobenzenesulfonyl chloride

Description

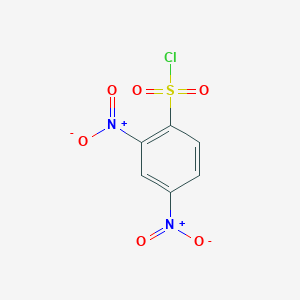

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSNKZUKDBPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061854 | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-44-6 | |

| Record name | 2,4-Dinitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride (CAS 1656-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-dinitrobenzenesulfonyl chloride (DNBSCl), a versatile reagent in organic synthesis with significant applications in protecting group chemistry and the development of bioactive molecules. This document details its chemical and physical properties, synthesis, experimental protocols for its use, and its applications in medicinal chemistry and biochemical studies.

Core Properties and Data

This compound is a yellow crystalline solid notable for its high reactivity, which stems from the presence of the electron-withdrawing sulfonyl chloride group and two nitro groups on the benzene (B151609) ring.[1] This heightened electrophilicity makes it an excellent reagent for the sulfonylation of various nucleophiles.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1656-44-6 | [2] |

| Molecular Formula | C₆H₃ClN₂O₆S | [2] |

| Molecular Weight | 266.62 g/mol | [2] |

| Appearance | Yellow crystalline powder/solid | [3] |

| Melting Point | 101-103 °C | [4] |

| Solubility | Soluble in dichloromethane, acetone; Reacts with water | [1] |

| InChI Key | SSFSNKZUKDBPIT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl | [5] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 8.70 (d, J=2.0 Hz, 1H), 8.66 (dd, J=9.1, 2.0 Hz, 1H), 8.51 (d, J=9.1 Hz, 1H) | [6] |

| ¹³C NMR | Aromatic region: ~120-150 ppm (Predicted) | [7] |

| IR Spectroscopy | Conforms to structure | [8] |

| Mass Spectrometry | Molecular Ion (M+): 266 m/z | [5][9] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidative chlorination of a corresponding sulfur-containing precursor, such as a disulfide or thiol. A reliable two-step procedure starting from 2,4-dinitrochlorobenzene is outlined below.

Experimental Protocol: Synthesis via 2,4-Dinitrophenyl Benzyl (B1604629) Sulfide (B99878)

Step A: Synthesis of 2,4-Dinitrophenyl Benzyl Sulfide

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (B129727) (400 mL), benzyl mercaptan (1.00 mole), and pyridine (B92270) (1.10 moles).[1]

-

Heat the mixture to reflux with stirring for a minimum of 16 hours.[1]

-

Cool the reaction mixture to 0 °C to precipitate the product.[1]

-

Isolate the yellow crystalline solid by filtration, wash with two portions of ice-cold methanol (250 mL each), and dry at 60-80 °C.[1]

-

This yields 2,4-dinitrophenyl benzyl sulfide with a typical yield of 81-86%.[1]

Step B: Oxidative Cleavage to 2,4-Dinitrobenzenesulfenyl Chloride

Note: This provides the sulfenyl chloride, which can then be oxidized to the desired sulfonyl chloride.

-

In a one-necked round-bottomed flask equipped with a stirrer, suspend the dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) in dry ethylene (B1197577) chloride (400 mL). All glassware must be dry.[1]

-

Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. The reaction is mildly exothermic, and the solid should dissolve within minutes.[1]

-

Concentrate the resulting clear yellow solution to an oil using a steam bath under aspirator vacuum. Caution: Do not use direct heat, as nitro compounds can be explosive.[1]

-

Cool the residual oil to 50-60 °C and add 3-4 volumes of dry petroleum ether with vigorous swirling to induce crystallization.[1]

-

Cool the mixture to room temperature and filter to collect the 2,4-dinitrobenzenesulfenyl chloride as a yellow crystalline solid. The typical yield is 80-90%.[1]

Step C: Oxidation to this compound

While a specific protocol for this exact substrate is not detailed in the search results, a general procedure for the oxidation of thiols or disulfides to sulfonyl chlorides can be adapted.

-

The 2,4-dinitrophenyl disulfide (the dimer of the corresponding thiol) can be subjected to oxidative chlorination.

-

A common method involves the use of chlorine gas in the presence of an acid. Alternatively, reagents like hydrogen peroxide in the presence of a chlorinating agent can be employed for a more controlled oxidation.[10][11]

Applications in Organic Synthesis: Amine Protection

A primary application of this compound is the protection of primary amines. The resulting 2,4-dinitrobenzenesulfonamides are stable to a range of reaction conditions but can be cleaved under specific, mild conditions, making the "DNs" group a valuable tool in multi-step synthesis.

Experimental Protocol: Protection of a Primary Amine

This protocol is a general procedure for the sulfonylation of a primary amine.

-

Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.1-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature.

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The resulting 2,4-dinitrobenzenesulfonamide (B1250028) can be purified by recrystallization or column chromatography.

Experimental Protocol: Deprotection of a 2,4-Dinitrobenzenesulfonamide

The DNs group is readily cleaved by nucleophilic aromatic substitution using a thiol. This method is particularly mild.[12][13]

-

Dissolve the 2,4-dinitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a thiol, such as thiophenol or 2-mercaptoethanol (B42355) (2.0-3.0 eq). For the deprotection of a DNs group, often just the thiol is sufficient.[12][13] In some cases, a mild base like cesium carbonate or DBU may be added to facilitate the formation of the thiolate.[12][13]

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Once the starting material is consumed, perform an aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The deprotected amine can then be purified by column chromatography or other suitable methods.

Table 3: Examples of Amine Protection and Deprotection

| Substrate | Protecting Conditions | Yield (%) | Deprotecting Conditions | Yield (%) | Reference(s) |

| Benzylamine | DNBSCl, Pyridine, CH₂Cl₂ | >95 (Typical) | Thiophenol, DMF, RT | High (Typical) | [12][13] |

| Aniline | DNBSCl, Base, Toluene/THF | Variable | Mercaptoethanol, K₃PO₄, DMAc | Good (General method) | [14][15] |

| tert-Butyl amino acetate | DNBSCl, Base | Not specified | Not specified | Not specified | [2] |

Applications in Drug Development and Chemical Biology

The unique reactivity of 2,4-dinitrobenzenesulfonyl derivatives makes them valuable in the field of drug development and chemical biology, particularly in the synthesis of enzyme inhibitors and fluorescent probes.

Enzyme Inhibition

The 2,4-dinitrophenyl group can play a role in the interaction of small molecules with biological targets. While direct inhibition by this compound is not a common strategy due to its high reactivity, the sulfonamide and other derivatives are found in molecules designed as enzyme inhibitors. For instance, the broader class of sulfonyl-containing compounds is prevalent in kinase inhibitors. Although a direct synthetic route to Dasatinib using DNBSCl was not found, the synthesis of various kinase inhibitors often involves the formation of sulfonamide bonds.[3][16][17] The strong electron-withdrawing nature of the dinitro-substituted ring can influence the binding affinity of the inhibitor to the target enzyme.

Fluorescent Probes for Thiol Detection

A significant application of 2,4-dinitrobenzenesulfonyl chemistry is in the development of fluorescent probes for the detection of biologically relevant thiols, such as cysteine and glutathione. In this approach, a non-fluorescent or weakly fluorescent molecule (a fluorophore) is functionalized with a 2,4-dinitrobenzenesulfonyl group. This "caged" fluorophore becomes highly fluorescent upon reaction with a thiol, which cleaves the dinitrobenzenesulfonyl group.[18][19] This "turn-on" fluorescence provides a sensitive method for quantifying thiol levels in biological systems.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive byproducts.[20]

-

Handling: Should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[20]

This guide provides a comprehensive overview of this compound for its effective and safe use in a research and development setting. Its utility as a protecting group and in the synthesis of functional molecules underscores its importance in modern organic and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-ジニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1656-44-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound(1656-44-6) MS [m.chemicalbook.com]

- 10. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 11. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 15. Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation | Semantic Scholar [semanticscholar.org]

- 16. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 17. daneshyari.com [daneshyari.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chembk.com [chembk.com]

2,4-Dinitrobenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a yellow crystalline powder, is a significant reagent in organic synthesis and analytical chemistry.[1] Its utility is primarily derived from the reactive sulfonyl chloride group and the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols relevant to research and development in the pharmaceutical and life sciences sectors.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₆S | [1][2][3] |

| Molecular Weight | 266.62 g/mol | [1][4][5] |

| CAS Number | 1656-44-6 | [1][3][5] |

| Appearance | Yellow crystalline powder | [1][6] |

| Melting Point | 101-103 °C | [1][7] |

| Solubility | Reacts with water | [6][8] |

| InChI Key | SSFSNKZUKDBPIT-UHFFFAOYSA-N | [4][7] |

| SMILES String | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl | [2][4] |

Core Applications in Research and Development

This compound is a versatile reagent with several important applications in scientific research.

1. Protection of Primary Amines: The "nosyl" group (Ns), derived from this compound, serves as an excellent protecting group for primary amines.[1][8] The resulting sulfonamide is stable under a variety of reaction conditions. This makes it valuable in multi-step organic synthesis, particularly in peptide and pharmaceutical development.[2]

2. Derivatizing Agent for Analytical Chemistry: In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability.[9][10] this compound is used as a derivatizing agent for compounds containing primary or secondary amine groups, such as amino acids and catecholamines, prior to their analysis by High-Performance Liquid Chromatography (HPLC).[9][11] The resulting dinitrophenylsulfonamide derivatives exhibit strong UV absorbance, significantly improving detection sensitivity.[10][11]

3. Synthesis of Fluorescent Probes: The 2,4-dinitrobenzenesulfonyl (DNBS) moiety is utilized as a key component in the design of fluorescent probes for the detection of biological thiols.[12] The DNBS group can act as a fluorescence quencher. In the presence of thiols, a nucleophilic aromatic substitution reaction occurs, releasing the fluorophore and causing a "turn-on" fluorescent response.[12] This principle is applied in developing assays for enzymes like acetyl- and butyrylcholinesterase.[13]

Key Experimental Protocols

The following protocols are provided as examples of the application of this compound in a laboratory setting.

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the formation of a 2,4-dinitrobenzenesulfonamide (B1250028) (nosylamide) from a primary amine.

Materials:

-

Primary amine substrate

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Pyridine (B92270) or triethylamine (B128534) (as a base)

-

Stir plate and stir bar

-

Round-bottom flask

-

Nitrogen or argon gas supply (for inert atmosphere)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Reagent: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nosyl-protected amine.

Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the derivatization of amino acids for enhanced UV detection in HPLC.

Materials:

-

Amino acid standard or sample solution

-

Borate (B1201080) buffer (pH ~9.0)

-

This compound solution in acetonitrile

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Heating block or water bath

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of borate buffer.

-

Reagent Addition: Add 200 µL of the this compound solution in acetonitrile.

-

Reaction: Vortex the mixture thoroughly. Heat the tube at 60°C for 30-60 minutes in a heating block.

-

Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) if excess derivatizing reagent is a concern for chromatography.

-

Dilution: Dilute the sample with the mobile phase to an appropriate concentration for injection.

-

Analysis: Inject an aliquot of the derivatized sample into the HPLC system. Detection is typically performed at a wavelength where the dinitrophenyl group has high absorbance (e.g., ~340 nm).[11]

Visualizations: Pathways and Workflows

Reaction of this compound with a Primary Amine

The diagram below illustrates the fundamental reaction between this compound and a primary amine (R-NH₂) in the presence of a base, leading to the formation of a stable N-substituted-2,4-dinitrobenzenesulfonamide.

References

- 1. This compound CAS#: 1656-44-6 [m.chemicalbook.com]

- 2. This compound | 1656-44-6 | FD00408 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-ジニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1656-44-6 [chemicalbook.com]

- 7. This compound 97 1656-44-6 [sigmaaldrich.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. journalajacr.com [journalajacr.com]

- 10. researchgate.net [researchgate.net]

- 11. sdiarticle4.com [sdiarticle4.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dinitrobenzenesulfonyl chloride, a key reagent in organic synthesis and chemical biology. It details the compound's structure, physicochemical properties, experimental protocols for its application, and its role in various scientific workflows.

Core Compound Identification and Structure

This compound is an organic compound characterized by a benzene (B151609) ring substituted with two nitro groups and a sulfonyl chloride functional group.[1][2] The strong electron-withdrawing nature of the nitro groups makes the sulfonyl chloride an excellent leaving group and renders the sulfur atom highly susceptible to nucleophilic attack. This reactivity is central to its utility in chemical synthesis.

Molecular Formula: C₆H₃ClN₂O₆S[1][2][3][4]

IUPAC Name: 2,4-dinitrobenzene-1-sulfonyl chloride[5]

SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl[3]

InChI Key: SSFSNKZUKDBPIT-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The compound is a yellow crystalline solid at room temperature.[3] It is sensitive to moisture and reacts with water.[3] Due to its reactivity, it is classified as a corrosive material.

| Property | Value | Reference(s) |

| Molecular Weight | 266.62 g/mol | [1][3][4] |

| Melting Point | 101-103 °C | [3] |

| Boiling Point | 418.1 °C at 760 mmHg (calculated) | [6] |

| Density | 1.78 g/cm³ | [6] |

| Appearance | Yellow crystalline powder | [3] |

| Solubility | Reacts with water, soluble in chloroform (B151607) (slightly) | [3] |

| CAS Number | 1656-44-6 | [2][3][4] |

Experimental Protocols

Synthesis of Arylsulfonyl Chlorides (Representative Protocol)

Reaction: Ar-S-S-Ar + Cl₂ (excess) + H₂O → 2 Ar-SO₂Cl + HCl

Materials:

-

Di-o-nitrophenyl disulfide (0.65 mole)

-

Concentrated Hydrochloric Acid (1 L)

-

Concentrated Nitric Acid (200 mL)

-

Chlorine gas

-

Glacial Acetic Acid (140 mL)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

Procedure:

-

Combine the di-o-nitrophenyl disulfide, concentrated HCl, and concentrated HNO₃ in a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.

-

Warm the mixture to 70 °C on a steam bath while passing a stream of chlorine gas through the solution.

-

Continue heating and the addition of chlorine for one hour after the disulfide has melted.

-

Separate the product sulfonyl chloride from the supernatant liquid by decantation.

-

Wash the product with two 300-mL portions of warm water (70 °C) and allow it to solidify.

-

Dissolve the crude product in 140 mL of glacial acetic acid at 50-60 °C and filter by suction.

-

Chill the filtrate in cold water with vigorous stirring to induce crystallization.

-

Triturate the crystalline mixture with 1 L of cold water, decant, and repeat twice.

-

Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.

-

Collect the product by filtration, wash with 200 mL of water, and air dry.

Application: Protection of Primary Amines

This compound is an effective reagent for the protection of primary amines. The resulting N-substituted-2,4-dinitrobenzenesulfonamide is stable under various conditions, and the protecting group can be removed under mild conditions using a thiol.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Base (e.g., Triethylamine or Pyridine, 1.1 eq)

Protocol for Protection:

-

Dissolve the primary amine in anhydrous DCM in a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

-

Add the base to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography on silica (B1680970) gel.

Protocol for Deprotection: The 2,4-dinitrobenzenesulfonyl group can be cleaved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like cesium carbonate in DMF.[7][8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. 2,4-Dinitrobenzenesulfenyl Chloride [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. chembk.com [chembk.com]

- 8. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,4-dinitrobenzenesulfonyl chloride, a valuable reagent in organic chemistry, particularly in the derivatization of amines and other nucleophiles. The synthesis is presented as a two-step process, commencing with the conversion of 2,4-dinitrochlorobenzene to its corresponding sulfonate salt, which is subsequently chlorinated to yield the final product. Detailed experimental protocols, quantitative data, and safety information are provided to ensure a thorough understanding of the procedure.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate (B1228243): This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with a sulfite (B76179) group from sodium sulfite in an aqueous medium.

-

Step 2: Synthesis of this compound: The intermediate sodium 2,4-dinitrobenzenesulfonate is then converted to the final sulfonyl chloride by reaction with a chlorinating agent, such as phosphorus pentachloride.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | Yellow crystalline solid | 51-54 |

| Sodium 2,4-Dinitrobenzenesulfonate | 885-62-1 | C₆H₃N₂NaO₇S | 270.15 | White to light yellow powder | >300 |

| This compound | 1656-44-6 | C₆H₃ClN₂O₆S | 266.62 | Yellow crystalline powder[1] | 101-103[1] |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 2,4-Dinitrochlorobenzene is a skin irritant and a sensitizer. This compound is corrosive and causes severe skin burns and eye damage.[2][3] Phosphorus pentachloride is highly corrosive and reacts violently with water.

Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate

This procedure is adapted from a patented method for the preparation of 2,4-dinitrobenzenesulfonic acid.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dinitrochlorobenzene | 202.55 | 286 g | 1.41 |

| Sodium Sulfite | 126.04 | 218 g | 1.73 |

| Sodium Hydroxide (B78521) (50% aq. solution) | 40.00 | 6.4 g | 0.08 |

| Water | 18.02 | 1700 mL | - |

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, add 1000 mL of water and 286 g of 2,4-dinitrochlorobenzene.

-

To the stirred suspension, add 6.4 g of a 50% aqueous sodium hydroxide solution.

-

Prepare a solution of 218 g of sodium sulfite in 700 mL of water.

-

Heat the reaction mixture to 60°C.

-

Slowly add the sodium sulfite solution to the reaction mixture dropwise over a period of 90 minutes, maintaining the temperature at 60°C.

-

After the addition is complete, continue to stir the mixture at 60°C for an additional 2 hours.

-

The resulting solution contains sodium 2,4-dinitrobenzenesulfonate and can be used directly in the next step after cooling and filtration of any insoluble impurities. For isolation of the solid salt, the solution can be concentrated under reduced pressure and the precipitated solid collected by filtration.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for the preparation of benzenesulfonyl chlorides from their sodium salts using phosphorus pentachloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium 2,4-Dinitrobenzenesulfonate | 270.15 | (from Step 1) | ~1.41 |

| Phosphorus Pentachloride (PCl₅) | 208.24 | 353 g | 1.70 |

Procedure:

-

Ensure the sodium 2,4-dinitrobenzenesulfonate from Step 1 is thoroughly dried.

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber, place the dried sodium 2,4-dinitrobenzenesulfonate and finely divided phosphorus pentachloride.

-

Gently heat the mixture in an oil bath. The reaction is expected to be exothermic. Control the heating to maintain a steady reaction. A temperature range of 100-120°C can be targeted initially, with careful observation.

-

Heat the mixture for several hours until the reaction ceases. The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice in a separate beaker. This step should be performed with extreme caution in a fume hood as the excess phosphorus pentachloride will react violently with water, producing HCl gas.

-

The solid this compound will precipitate.

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent such as benzene (B151609) or a mixture of benzene and petroleum ether.[5]

Visualizations

Reaction Pathway

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step laboratory workflow.

References

- 1. This compound CAS#: 1656-44-6 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. EP0285972B1 - Process for the preparation of 2,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 5. This compound | 1656-44-6 [chemicalbook.com]

A Comprehensive Technical Guide to the Reaction of 2,4-Dinitrobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 2,4-Dinitrobenzenesulfonyl chloride and primary amines. This reaction is fundamental in organic synthesis for the formation of sulfonamides, a functional group prevalent in a wide array of therapeutic agents.[1] The insights, data, and protocols presented herein are intended to support research and development in medicinal chemistry and drug discovery.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine.[1] The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. The mechanism can be delineated into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate species.[1]

-

Chloride Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion, a stable leaving group. Simultaneously or subsequently, a base present in the reaction mixture abstracts a proton from the nitrogen atom. This neutralization step is crucial, as its absence would lead to the protonation of the starting amine by the generated hydrochloric acid, rendering the amine non-nucleophilic and halting the reaction.[1]

-

Final Product: The final, stable N-substituted-2,4-dinitrobenzenesulfonamide is formed.

References

Solubility Profile of 2,4-Dinitrobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzenesulfonyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative descriptions and detailed experimental protocols to enable researchers to determine precise solubility values in their laboratories.

Qualitative Solubility Summary

This compound is a yellow crystalline solid.[1] Its solubility in aqueous solutions is limited; it is generally considered insoluble in water and is known to react with it.[1] However, it exhibits good solubility in a range of common organic solvents. This solubility is attributed to the molecular structure which allows for favorable interactions with various organic media.

Based on available data, the qualitative solubility of this compound is summarized as follows:

-

High Solubility: The compound is reported to have high solubility in ketones (such as acetone), esters, and aromatic hydrocarbons.

-

Good Solubility: It is known to be soluble in dichloromethane (B109758) and acetone.

-

Slight Solubility: Information from chemical suppliers indicates slight solubility in chloroform.[1]

-

Recrystallization Solvents: Benzene (B151609) or a mixture of benzene and petroleum ether can be used for the recrystallization of this compound, indicating its solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures.[1]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in the aforementioned organic solvents. The absence of this data necessitates experimental determination to meet the specific requirements of a research or development project. The following sections provide detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the quantitative solubility of this compound in an organic solvent of interest.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or Buchner funnel with filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer, and agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This may take several hours. It is advisable to monitor the concentration of the solution at different time points to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Filter the withdrawn solution using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used. Ensure the temperature is kept low enough to avoid decomposition of the this compound.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

-

Express the solubility in the desired units, for example:

-

g/100 mL = (mass of dissolved solid in g / volume of solution taken in mL) * 100

-

mg/mL = mass of dissolved solid in mg / volume of solution taken in mL

-

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range and the chosen solvent is transparent in that region.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 as described in the Gravimetric Method to prepare a filtered, saturated solution of this compound at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for 2,4-Dinitrobenzenesulfonyl chloride. Understanding the chemical behavior of this highly reactive compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel chemical entities and drug development intermediates. This document outlines the key factors influencing its stability, recommended storage conditions, and known decomposition pathways, supported by available quantitative data and experimental insights.

Core Stability Profile

This compound is a yellow crystalline solid that is generally considered stable under recommended storage conditions.[1][2] However, its high reactivity, largely attributed to the strongly electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring, makes it susceptible to degradation under specific environmental conditions. The primary mode of degradation is hydrolysis, and the compound is classified as moisture-sensitive.[3][4][5][6][7]

Thermal decomposition is another critical factor. When heated, it can decompose to release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[3] Additionally, contact with alkaline materials should be avoided as it can lead to an exothermic reaction.[1]

Quantitative Stability Data

The alkaline hydrolysis of aromatic sulfonyl chlorides has been shown to follow the Hammett equation, which quantitatively relates reaction rates to the electronic properties of the substituents.[2] For a series of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 was determined for alkaline hydrolysis, indicating that electron-withdrawing groups enhance the reaction rate.[2]

| Parameter | Compound | Solvent System | Temperature (°C) | Rate Constant (k) or Observation | Reference |

| Solvolysis Rate | p-Nitrobenzenesulfonyl chloride | Various pure & binary | 35.0 | Specific rates of solvolysis have been determined and correlated. | [6] |

| Hydrolysis Mechanism | Aromatic Sulfonyl Chlorides | Water | Not specified | Follows an SN2 mechanism for both neutral and alkaline conditions. | [2] |

| Hammett Equation ρ-value | Aromatic Sulfonyl Chlorides | Water | Not specified | +1.564 for alkaline hydrolysis. | [2] |

Decomposition Pathways

The principal decomposition pathway for this compound is hydrolysis, which occurs upon contact with water or atmospheric moisture. This reaction leads to the formation of 2,4-Dinitrobenzenesulfonic acid and hydrochloric acid.

Hydrolysis Mechanism

The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a nucleophilic substitution (SN2) mechanism.[2] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of a pentacoordinate transition state, followed by the departure of the chloride leaving group.

For nitro-substituted arenesulfonyl chlorides, the hydrolysis in aqueous media can proceed via two pathways within the framework of a nucleophilic aromatic substitution (SAN) mechanism. One path involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. The presence of strong electron-withdrawing groups, such as the two nitro groups in the 2,4-positions, favors the pathway involving the anionic intermediate.[8]

Caption: Hydrolysis mechanism of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are mandatory:

Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated area.[3][9][10] For prolonged storage, refrigeration or freezing at -20°C is recommended to minimize degradation.[11]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

-

Containers: Use tightly sealed containers made of glass or other non-reactive materials.[5][9][10] Lined metal or plastic pails are also suitable.[1] Avoid using aluminum or galvanized containers.[1]

-

Incompatible Materials: Store away from strong bases, oxidizing agents, and alkaline materials.[1][3][4][6] Segregate from water and other protic solvents.

Handling Procedures:

-

Handle the compound in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is corrosive and can cause severe skin burns and eye damage.[3][9]

-

For weighing and transferring, use dry glassware and utensils.

-

If the compound is to be used in a reaction, ensure that all solvents and reagents are anhydrous.

Experimental Protocols for Stability Assessment

While a specific, standardized protocol for the stability testing of this compound is not detailed in the reviewed literature, a general approach can be formulated based on methods used for other reactive sulfonyl chlorides.

Purity Analysis by GC-MS (with Derivatization):

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the sample in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Add a solution of a primary or secondary amine (e.g., diethylamine) in excess to convert the sulfonyl chloride to its corresponding stable sulfonamide derivative.

-

Allow the reaction to proceed to completion at room temperature.

-

Dilute the resulting solution to a suitable concentration for GC-MS analysis.

-

-

Instrumentation:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Optimized for the analysis of the sulfonamide derivative.

-

Oven Temperature Program: A suitable temperature gradient to separate the derivatized product from any impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to the 2,4-dinitrobenzenesulfonamide (B1250028) derivative.

-

Analyze the mass spectrum to confirm the identity of the peak.

-

Calculate the purity of the original this compound based on the relative peak area of the derivative.

-

This method can be adapted for a stability study by analyzing samples stored under different conditions (e.g., temperature, humidity) over time. A decrease in the peak area of the derivative would indicate degradation of the parent sulfonyl chloride.

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is primarily compromised by moisture, leading to hydrolysis. Adherence to strict storage and handling protocols, including the use of a dry, inert atmosphere and avoidance of incompatible materials, is essential to maintain its chemical integrity. While specific quantitative degradation kinetics are not widely published, the known reactivity of related compounds underscores the need for careful management of this chemical in any research or development setting. The experimental workflow provided offers a robust method for in-house stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. CAS 1656-44-6: this compound [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzenesulfonyl chloride is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the preparation of pharmaceuticals and dyes. However, its utility is matched by significant health and safety hazards, including severe corrosivity (B1173158) to skin and eyes, and the potential to induce methemoglobinemia. This technical guide provides a comprehensive overview of the hazards associated with this compound, detailed safety precautions, and emergency procedures to ensure its safe handling in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[1] Its primary dangers lie in its corrosive nature and its ability to act as an oxidizing agent.

1.1. GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2][3] |

| Carcinogenicity | 1A | H350: May cause cancer. |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. |

This information is based on GHS classifications and may vary by jurisdiction.

1.2. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H3ClN2O6S[4] |

| Molecular Weight | 266.62 g/mol [4][5] |

| Appearance | Yellow crystalline powder[2] |

| Melting Point | 101-103 °C[6] |

| Water Solubility | Reacts with water[2] |

Toxicological Information

The primary toxicological concerns with this compound are its corrosive effects on tissues and its systemic effect on blood.

2.1. Corrosive Effects

Direct contact with this compound can cause severe chemical burns to the skin and eyes.[1] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[1] Vapors and mists are also extremely irritating to the respiratory tract.[1]

2.2. Methemoglobinemia

A significant systemic hazard is the potential for this compound or its metabolites to oxidize the iron in hemoglobin from the ferrous state (Fe2+) to the ferric state (Fe3+), forming methemoglobin.[1][7] Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia, a form of anoxia or oxygen starvation.[1] This can cause cyanosis (a bluish discoloration of the skin), and in severe cases, can be life-threatening.

Experimental Protocols for Hazard Assessment

3.1. Skin Corrosion: OECD Test Guideline 431

This in vitro test method utilizes a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper layers of human skin.[8]

-

Principle: The test chemical is applied topically to the RhE model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.

-

Methodology:

-

The test chemical is applied to the surface of the RhE tissue.

-

Tissues are exposed for specific time points (e.g., 3 minutes, 1 hour).

-

After exposure, the tissue is rinsed, and cell viability is determined using a cell viability assay (e.g., MTT assay).

-

The cell viability is compared to negative controls. A reduction in cell viability below a certain threshold indicates a corrosive potential.

-

-

Classification: The degree of cell viability reduction at different time points can be used to classify the substance into different skin corrosion subcategories.[8]

3.2. Acute Eye Irritation/Corrosion: OECD Test Guideline 405

This guideline describes an in vivo procedure for assessing eye irritation and corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[9]

-

Methodology:

-

A single animal is initially tested.

-

Observations are made at 1, 24, 48, and 72 hours after application.

-

If a corrosive or severe irritant effect is observed, no further testing is performed.[10]

-

If the initial test does not show severe effects, a confirmatory test on additional animals may be conducted.[10]

-

-

Animal Welfare: The guideline emphasizes a weight-of-the-evidence approach and the use of in vitro methods first to minimize animal testing.[10]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

4.1. Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[11] |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[2] If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[11] |

4.2. Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[8]

-

Work in a well-ventilated area, preferably a chemical fume hood.[2]

-

Avoid formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[3][10]

-

The substance is moisture-sensitive.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |

5.2. Spill and Leak Procedures

In the event of a spill, the following workflow should be initiated:

Signaling Pathways and Mechanisms of Toxicity

6.1. Corrosive Action

The corrosive action of this compound is attributed to its high reactivity. As a sulfonyl chloride, the sulfur atom is highly electrophilic and readily reacts with nucleophiles such as water and the amine and hydroxyl groups present in biological tissues. This reaction leads to the denaturation of proteins and cell death, resulting in chemical burns.

6.2. Mechanism of Methemoglobinemia

While the specific metabolic pathway for this compound is not well-documented, the formation of methemoglobin by dinitrobenzene compounds generally proceeds as follows:

The nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which can facilitate the acceptance of electrons, leading to the oxidation of other molecules. It is hypothesized that the compound or its metabolites directly oxidize the ferrous iron (Fe²⁺) of hemoglobin to its ferric state (Fe³⁺).[12]

Conclusion

This compound is a potent and hazardous chemical that demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its corrosive nature, its potential to induce methemoglobinemia, and the appropriate handling and emergency procedures is essential for all personnel working with this compound. By implementing the measures outlined in this guide, researchers and scientists can mitigate the risks and safely utilize this valuable reagent in their work.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. delltech.com [delltech.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Nitrobenzene induced methemoglobinemia treated with manual exchange transfusion in a resource-limited setting: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. scantox.com [scantox.com]

- 12. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Moisture Sensitivity of 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 2,4-Dinitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, particularly in the protection of primary amines and the synthesis of various pharmaceutical intermediates.[1] Its high reactivity, while synthetically advantageous, also imparts a significant sensitivity to moisture, leading to degradation via hydrolysis. Understanding the kinetics, mechanism, and proper handling procedures is paramount to ensure its effective use and the integrity of experimental results.

Core Concepts: Hydrolysis and Stability

This compound readily reacts with water, a characteristic consistently highlighted in safety data sheets and product information.[1][2] This reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is susceptible to nucleophilic attack by water. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring further enhances this electrophilicity, making it more prone to hydrolysis than unsubstituted benzenesulfonyl chloride.

The hydrolysis reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a water molecule directly attacks the sulfur atom, leading to the departure of the chloride ion and the formation of 2,4-Dinitrobenzenesulfonic acid and hydrochloric acid.

Hydrolysis Signaling Pathway

Caption: Hydrolysis mechanism of this compound.

Quantitative Data on Hydrolysis

For context, a study on the solvolysis of various substituted benzenesulfonyl chlorides in water indicated that electron-withdrawing groups, such as the nitro group, increase the rate of hydrolysis. The hydrolysis rates are often determined by monitoring the increase in conductivity due to the formation of hydrochloric acid or by chromatographic analysis of the remaining sulfonyl chloride.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1656-44-6[3][4] |

| Molecular Formula | C₆H₃ClN₂O₆S[3][4] |

| Molecular Weight | 266.62 g/mol [4] |

| Melting Point | 100-107 °C[3] |

| Appearance | Cream to yellow crystalline powder[3] |

| Solubility | Reacts with water[1] |

Experimental Protocols for Assessing Moisture Sensitivity

To quantitatively assess the moisture sensitivity of this compound, a controlled stability study is essential. The following protocols are designed to provide a framework for such an investigation, adhering to principles outlined in ICH guidelines for stability testing.[5]

Humidity Stress Testing Protocol

This protocol outlines a method to evaluate the stability of this compound under controlled humidity and temperature conditions.

Objective: To determine the rate of hydrolysis of this compound at various relative humidity (RH) levels and a constant temperature.

Materials:

-

This compound (high purity)

-

Environmental chamber with controlled temperature and humidity

-

Inert, sealed sample containers (e.g., amber glass vials with PTFE-lined caps)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (for mobile phase pH adjustment)

Experimental Workflow:

Caption: Workflow for humidity stress testing of this compound.

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into multiple inert, sealable vials. A subset of these vials will serve as the time-zero control.

-

Time-Zero Analysis: Immediately after preparation, analyze the contents of the time-zero control vials according to the HPLC method described below.

-

Stress Conditions: Place the remaining vials in a calibrated environmental chamber set to the desired temperature and relative humidity (e.g., 40°C / 75% RH, as per ICH accelerated stability testing conditions).[5]

-

Time Points: Withdraw vials from the chamber at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).

-

Sample Analysis: Upon withdrawal, immediately dissolve the entire content of the vial in a known volume of dry acetonitrile. Analyze the resulting solution promptly using the stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of remaining this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for hydrolysis under the tested conditions.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for separating this compound from its primary degradation product, 2,4-Dinitrobenzenesulfonic acid.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose. Forced degradation studies (acid, base, oxidative, thermal, and photolytic) should be performed to demonstrate the stability-indicating nature of the method.

Titrimetric Method for Purity Determination

For a rapid assessment of the total sulfonyl chloride content, a titrimetric method can be employed. This method is based on the reaction of the sulfonyl chloride with a nucleophile and subsequent titration of the liberated acid.

Procedure:

-

Accurately weigh approximately 200-300 mg of the this compound sample into a flask.

-

Dissolve the sample in a suitable inert solvent (e.g., dry acetone).

-

Add an excess of a nucleophilic reagent, such as pyridine (B92270) or an alcohol.

-

Allow the reaction to proceed to completion (typically a few minutes).

-

Add a suitable indicator (e.g., phenolphthalein) and titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide.

-

The purity of the this compound can be calculated based on the volume of titrant consumed.

Handling and Storage Recommendations

Given its high moisture sensitivity, stringent handling and storage procedures are crucial to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The use of a desiccator is highly recommended. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

-

Handling: All handling of the solid material should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture. Use dry glassware and solvents for all reactions involving this reagent.

-

Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents.

Conclusion

This compound is a valuable synthetic reagent whose utility is directly linked to its purity and stability. Its pronounced sensitivity to moisture necessitates a thorough understanding of its hydrolysis and the implementation of rigorous handling and storage protocols. The experimental frameworks provided in this guide offer a robust approach for researchers and drug development professionals to quantitatively assess its stability, ensuring its effective and reliable application in their work. By employing these methods, the risks associated with degradation can be mitigated, leading to more reproducible and successful synthetic outcomes.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on the Electrophilicity of 2,4-Dinitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzenesulfonyl chloride is a highly reactive electrophilic reagent extensively utilized in organic synthesis and analytical chemistry. Its pronounced electrophilicity, stemming from the potent electron-withdrawing effects of the two nitro groups on the aromatic ring, renders the sulfonyl sulfur atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity with various nucleophiles, reaction mechanisms, and key applications in drug development and proteomics. Quantitative kinetic data, where available for closely related compounds, is presented to offer a comparative understanding of its reactivity. Detailed experimental protocols for its use in the protection of amines and the derivatization of amino acids for HPLC analysis are also provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate comprehension.

Core Concepts: The Electrophilicity of this compound

The sulfur atom in sulfonyl chlorides (R-SO₂Cl) is inherently electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. In this compound, this electrophilicity is significantly amplified by the presence of two nitro groups (-NO₂) at the ortho and para positions of the benzene (B151609) ring.[1] These groups exert strong electron-withdrawing effects through both resonance and inductive effects, further polarizing the S-Cl bond and increasing the positive charge density on the sulfur atom. This electronic arrangement makes the sulfur atom a prime target for a wide range of nucleophiles.

The high reactivity of this compound is central to its utility as a versatile reagent in several chemical transformations, including:

-

Protection of Primary Amines: It readily reacts with primary amines to form stable sulfonamides, which can be later cleaved under specific conditions.[2][3][4]

-

Synthesis of Sulfonamides: It serves as a key building block for the synthesis of a diverse array of sulfonamide-containing molecules, a common motif in many pharmaceutical agents.

-

Derivatization Agent: In analytical chemistry, it is employed as a pre-column derivatizing agent to facilitate the detection and quantification of amino acids and other primary and secondary amines using techniques like High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of Electrophilicity

Table 1: Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl X-substituted Benzenesulfonates with Alicyclic Secondary Amines [5]

| Nucleophile (Amine) | Substituent (X) | k₂ (M⁻¹s⁻¹) |

| Piperidine | H | Value not specified |

| Piperidine | p-CH₃ | Value not specified |

| Piperidine | p-OCH₃ | Value not specified |

| Piperidine | p-Cl | Value not specified |

| Piperidine | m-Cl | Value not specified |

| Piperidine | p-NO₂ | Value not specified |

| Morpholine | H | Value not specified |

| Pyrrolidine | H | Value not specified |

Note: The original source mentions that second-order rate constants were measured but does not provide the specific values in the abstract.

Table 2: Kinetic Data for the Reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with Piperidine in Acetonitrile [6]

| Substituent (Y) | ρY (uncatalyzed) | r (uncatalyzed) | ρY (catalyzed) | r (catalyzed) |

| Various | 1.85 | 0.27 | 0.73 | 0.23 |

Table 3: Second-Order Rate Constants for Hydrazinolysis of 2,4-Dinitrobenzene Derivatives in DMSO [7]

| Leaving Group (X) | Temperature (°C) | k (M⁻¹s⁻¹) |

| -Cl | Not specified | Not specified |

| -SOPh | 35 | 13.425 |

| -SPh | 35 | 12.47 |

| -OPh | 35 | 2.88 |

| -OCH₃ | 35 | 1.54 |

Note: The data in these tables are for related compounds and are intended to provide a qualitative understanding of the factors influencing the reactivity of electrophilic aromatic compounds. Direct quantitative comparison with this compound should be made with caution.

Reaction Mechanisms and Experimental Protocols

Sulfonylation of Primary Amines

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Experimental Protocol: General Procedure for the Protection of a Primary Amine [2][8]

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (B128534) or pyridine, to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Derivatization of Amino Acids for HPLC Analysis